Hexamethoxyphosphazene
Overview
Description
Hexamethoxyphosphazene is a class of phosphazene compound characterized by the presence of a cyclotriphosphazene core with various substituents attached to it. The core structure consists of alternating phosphorus and nitrogen atoms forming a ring, which can be functionalized with different groups to yield a wide range of derivatives with diverse properties and applications.
Synthesis Analysis
The synthesis of hexamethoxyphosphazene derivatives typically involves nucleophilic substitution reactions where hexachlorocyclotriphosphazene reacts with different nucleophiles. For instance, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene is prepared by reacting hexachlorocycltriphosphaneze with the sodium salt of 4-hydroxybenzaldehyde followed by reduction of aldehyde groups to alcohol groups using sodium borohydride . Similarly, hexakis(2-methoxy-4-(2,3-dimethylphenylimino)phenylato)cyclotriphosphazene is synthesized by reacting hexakis[2-methoxy-4-formylphenoxy]cyclotriphosphazene with 3,4-dimethylaniline .
Molecular Structure Analysis
The molecular structure of hexamethoxyphosphazene derivatives is often nonplanar due to the nature of the phosphazene cycle. The bond lengths between phosphorus and nitrogen atoms (P-N) and the valence angles (N-P-N) are found to change within narrow ranges, indicating a degree of rigidity in the ring structure . X-ray crystallography and NMR spectroscopy are commonly used to determine the precise molecular structure of these compounds .
Chemical Reactions Analysis
Hexamethoxyphosphazene derivatives undergo various chemical reactions, including polymerization and substitution reactions. For example, hexakis(2,2,2-trifluorethoxy)cyclotriphosphazene reacts with borontrichloride at elevated temperatures to give a mixture of polymeric phosphazenes . Nucleophilic displacement reactions are performed with acetic anhydride and alkyl chlorides to demonstrate the chemistry of the free hydroxyl groups in some derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of hexamethoxyphosphazene derivatives are influenced by their molecular structure and substituents. These compounds exhibit a range of photophysical properties, such as fluorescence and excimer emission, which are studied using spectroscopic techniques . Their thermal and electrochemical properties are also investigated to understand their stability and potential applications . Additionally, some derivatives have been evaluated for biological activities, such as antimicrobial properties, which are assessed using methods like the agar well diffusion method .
Scientific Research Applications
Thermo and pH Responsive Hydrogels : Hexakis[4-(acrylamido)phenoxy]cyclotriphosphazene (HAAP), a novel phosphazene compound, has been used as a crosslinker for the synthesis of thermo and pH-responsive hydrogels. These hydrogels have applications in drug release matrices and as support material for the preparation of metal catalysts (Ozay, Sahin, Koc, & Ozay, 2016).
Synthesis and Characterization of Derivatives : Studies have focused on synthesizing and characterizing various derivatives of hexakis(2-formylphenoxy)cyclotri-phosphazene. These derivatives have potential applications in numerous chemical reactions and material science fields (Pamukçi, Çil, Begeç, & Arslan, 2007).
Flame Retardancy in Epoxy Resins : Research has been conducted on synthesizing a nonflammable phosphazene-based epoxy resin. This resin exhibits enhanced thermal properties and flame retardancy, making it suitable for applications in electric and electronic fields (Liu & Wang, 2009).
Antimicrobial Activity : Hexachlorocylotriphosphazene and its derivatives have been synthesized and screened for in-vitro antimicrobial activity against various bacterial and fungal strains. Some compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria (Koran, Ozkaya, Ozen, Çil, & Arslan, 2013).
Dental Composites Modification : Methacrylate dental composites have been modified using oligophosphazenes containing carboxyl groups and copolymerizable double bonds derived from cyclotriphosphazene. These modified composites exhibit high adhesion to hard dental tissues and metals (Chistyakov, Filatov, Kireev, Prudskov, Chetverikova, Chuev, & Borisov, 2013).
- like Cu, Fe, Mn, and Zn (Özer, Erdogan, & Ihsan, 2020).
Flame Retardant Mechanism in Epoxy Resin : A study on hexa(4-maleimido-phenoxyl)-cyclotriphosphazene (HMCP) investigated its flame-retardant properties when blended with epoxy resins. The study showed that HMCP significantly enhances the flame retardancy of epoxy resins, making it a valuable addition in material science applications (Yang, Wang, Huo, Wang, & Tang, 2016).
Hybrid Foams Based on Cyclophosphazenes : The incorporation of cyclotriphosphazenes in the preparation of modified rigid polyurethane foams resulted in significant improvement in thermal stability and fire behavior. This application is particularly relevant in the field of material science for developing advanced materials with enhanced properties (Modesti, Zanella, Lorenzetti, Bertani, & Gleria, 2005).
Safety And Hazards
properties
IUPAC Name |
2,2,4,4,6,6-hexamethoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N3O6P3/c1-10-16(11-2)7-17(12-3,13-4)9-18(8-16,14-5)15-6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQBXJDCTHCEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP1(=NP(=NP(=N1)(OC)OC)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241927 | |
Record name | Hexamethoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo-tris(dimethoxyphosphonitrile) | |
CAS RN |
957-13-1 | |
Record name | Cyclo-tris(dimethoxyphosphonitrile) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexamethoxycyclotriphosphazene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexamethoxyphosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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